molecular formula C22H21N3O3 B11566399 6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11566399
M. Wt: 375.4 g/mol
InChI Key: STVKIZWKOMNIIZ-UHFFFAOYSA-N
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Description

6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a methyl group attached to a pyrazolopyrimidine core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, often using benzyl halides in the presence of a base.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrazolopyrimidine core, typically through a palladium-catalyzed cross-coupling reaction.

    Methylation: The final step involves the methylation of the pyrazolopyrimidine core to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the benzyl and methyl groups.

    Benzylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the dimethoxyphenyl and methyl groups.

    Methylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the benzyl and dimethoxyphenyl groups.

Uniqueness

6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to the presence of all three functional groups (benzyl, dimethoxyphenyl, and methyl) attached to the pyrazolopyrimidine core. This combination of functional groups imparts specific chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

6-benzyl-3-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H21N3O3/c1-14-17(11-15-7-5-4-6-8-15)22(26)25-21(24-14)18(13-23-25)16-9-10-19(27-2)20(12-16)28-3/h4-10,12-13,23H,11H2,1-3H3

InChI Key

STVKIZWKOMNIIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4

Origin of Product

United States

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